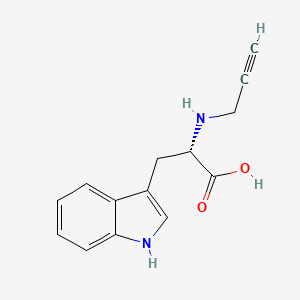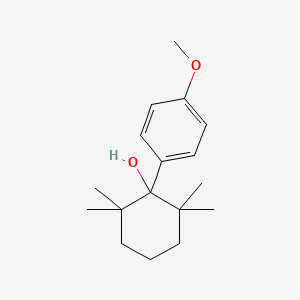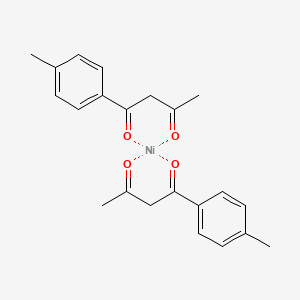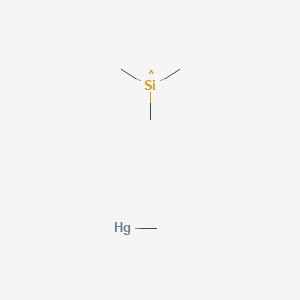
N-Prop-2-yn-1-yl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Prop-2-yn-1-yl-L-tryptophan is a derivative of the amino acid tryptophan, where the indole nitrogen is substituted with a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-yn-1-yl-L-tryptophan typically involves the alkylation of L-tryptophan with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Prop-2-yn-1-yl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
N-Prop-2-yn-1-yl-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Prop-2-yn-1-yl-L-tryptophan involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The propargyl group can participate in covalent bonding with active site residues, leading to enzyme inhibition or modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Prop-2-yn-1-yl-aniline
- N-Prop-2-yn-1-yl-pyridine
- N-Prop-2-yn-1-yl-phenylalanine
Uniqueness
N-Prop-2-yn-1-yl-L-tryptophan is unique due to its combination of the tryptophan scaffold with a propargyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo specific reactions and interact with biological targets makes it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
42568-17-2 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-(prop-2-ynylamino)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-2-7-15-13(14(17)18)8-10-9-16-12-6-4-3-5-11(10)12/h1,3-6,9,13,15-16H,7-8H2,(H,17,18)/t13-/m0/s1 |
InChI-Schlüssel |
ZTQMVHWFNNOQFT-ZDUSSCGKSA-N |
Isomerische SMILES |
C#CCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
C#CCNC(CC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)

![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)








![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)

